molecular formula C16H29NO2 B13949165 3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate CAS No. 64011-71-8

3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate

Cat. No.: B13949165
CAS No.: 64011-71-8
M. Wt: 267.41 g/mol
InChI Key: LWBAYRVWDMTLKC-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate is a chemical compound known for its unique structure and properties It is composed of a cyclohexane ring attached to a carboxylate group, which is further linked to a propyl chain ending in a 2-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidin-1-yl)propyl benzoate
  • 3-(2-Methylpiperidin-1-yl)propyl acetate
  • 3-(2-Methylpiperidin-1-yl)propyl butyrate

Uniqueness

3-(2-Methylpiperidin-1-yl)propyl cyclohexanecarboxylate is unique due to its cyclohexane ring structure, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

64011-71-8

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl cyclohexanecarboxylate

InChI

InChI=1S/C16H29NO2/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15/h14-15H,2-13H2,1H3

InChI Key

LWBAYRVWDMTLKC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2CCCCC2

Origin of Product

United States

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